1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester
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Overview
Description
1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a furan ring, an isoquinoline moiety, and a carboxylic acid ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Isoquinoline Formation: The isoquinoline moiety can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a lactone or other oxygenated derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or diols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and isoquinoline moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(5-Oxo-tetrahydro-furan-2-yl)-ethyl-carbamic acid benzyl ester: Shares the furan ring and benzyl ester group but differs in the presence of a carbamic acid moiety.
5-Oxo-tetrahydro-furan-2-yl)-phenyl-methyl ester: Similar furan ring structure but with a phenyl group instead of the isoquinoline moiety.
Uniqueness
1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester is unique due to the combination of the furan ring, isoquinoline moiety, and benzyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
benzyl 1-(5-oxooxolan-2-yl)-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19-11-10-18(26-19)20-17-9-5-4-8-16(17)12-13-22(20)21(24)25-14-15-6-2-1-3-7-15/h1-9,12-13,18,20H,10-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIQRZPSACSSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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